LY233053 - 125546-04-5

LY233053

Catalog Number: EVT-275023
CAS Number: 125546-04-5
Molecular Formula: C8H13N5O2
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY233053 is a synthetically derived, structurally novel compound , . It belongs to the class of tetrazole-substituted competitive N-methyl-D-aspartate (NMDA) receptor antagonists , . Its primary role in scientific research stems from its potent and selective antagonism of the NMDA receptor, making it a valuable tool for investigating the role of NMDA receptors in various neurological processes and disease models , , .

Synthesis Analysis

The synthesis of LY233053 involves multiple steps, starting with commercially available materials. The key intermediate in the synthesis is ethyl (±)-cis-4-(cyanomethyl)-N-allylpiperidine-2-carboxylate . This intermediate undergoes a reaction to incorporate the tetrazole moiety, ultimately leading to the formation of LY233053. The synthesis allows for the preparation of both racemic LY233053 and its individual enantiomers, (-)-LY233053 (LY235723) and (+)-LY233053, by utilizing resolved precursors and specific reaction conditions .

Molecular Structure Analysis

LY233053 is a chiral molecule, existing as two enantiomers due to a chiral center within its piperidine ring . While the specific three-dimensional structure hasn't been extensively discussed in the provided papers, it's known that the (-)-enantiomer (LY235723), possessing the 2R,4S absolute stereochemistry, exhibits significantly higher NMDA receptor antagonist activity compared to the (+)-enantiomer . This stereoselectivity emphasizes the importance of the three-dimensional orientation of the molecule for its interaction with the NMDA receptor.

Mechanism of Action

LY233053 acts as a potent and selective competitive antagonist at the NMDA receptor , . This means it binds to the receptor's glutamate binding site, preventing the endogenous agonist, glutamate, from binding and activating the receptor . This competitive binding mechanism is supported by its ability to inhibit the binding of the radiolabeled NMDA receptor antagonist, [3H]CGS-19755, in a concentration-dependent manner , .

Applications

7.1. Animal Models of Epilepsy: * LY233053 effectively antagonizes seizures induced by various convulsant agents, including NMDA, pentylenetetrazole (PTZ), bicuculline, and picrotoxin in mice and rats , , , , , , . This suggests its potential as an anticonvulsant agent, although its short duration of action might limit its clinical utility .

7.2. Animal Models of Ischemia: * In rabbit models of spinal cord and brain ischemia, LY233053 demonstrates neuroprotective effects, reducing neuronal damage when administered shortly after the ischemic event , , . This suggests a potential therapeutic window for LY233053 in limiting ischemic injury in the central nervous system.

7.3. Animal Models of Excitotoxicity: * LY233053 effectively protects against neuronal degeneration in the rat striatum induced by direct injection of excitotoxic agents, such as NMDA , . This supports the hypothesis that excessive NMDA receptor activation contributes to neuronal death in conditions like stroke and neurodegenerative diseases.

7.4. Investigating Metabotropic Glutamate Receptors: * LY233053's selectivity for NMDA receptors over other glutamate receptors, such as AMPA and kainate receptors, makes it a valuable tool for dissecting the role of different glutamate receptor subtypes in various neurological processes , .

CGS-19755

Compound Description: CGS-19755 is a competitive N-Methyl-D-aspartic acid (NMDA) receptor antagonist. [, ] It is a potent and selective antagonist at the NMDA receptor, showing a higher affinity for the NMDA receptor compared to AMPA and kainate receptors. [] In animal models of ischemia, CGS-19755 demonstrated neuroprotective effects, particularly when administered shortly after the ischemic event. [, ]

LY235959

Compound Description: LY235959 is a competitive NMDA receptor antagonist. [] It exhibits potent anticonvulsant activity in animal models. [] The chemical name for LY235959 is (−)-3R,4aS,6R,8aR-6-(phosphonomethyl)-decahydroisoquinoline-3-carboxylic acid. []

Relevance: LY235959 is structurally related to LY233053 and belongs to the same class of competitive NMDA receptor antagonists. [] Both compounds have shown efficacy in blocking NMDA receptor-mediated activity and were explored for their potential in treating epilepsy and other neurological disorders. []

cis‐(±)‐1‐Amino‐1,3‐Cyclopentanedicarboxylic Acid (ACPD)

Compound Description: ACPD exists as two isomers, cis and trans. While both isomers display activity at ionotropic and metabotropic excitatory amino acid receptors, they exhibit different potencies and pharmacological profiles. [] cis-ACPD shows a stronger affinity for NMDA receptors and induces convulsions in vivo, an effect attributed to its interaction with ionotropic glutamate receptors. [] In contrast, trans-ACPD demonstrates a higher selectivity for metabotropic glutamate receptors and exhibits minimal excitotoxic effects. []

Relevance: Although structurally distinct from LY233053, the investigation of ACPD isomers provides insights into the diverse pharmacological activities of excitatory amino acid receptors. The study of cis-ACPD, with its potent NMDA receptor activation and convulsive effects, underscores the potential therapeutic value of NMDA receptor antagonists like LY233053 in managing neurological conditions like epilepsy. []

(+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

Compound Description: This compound, represented as (+/-)-1, is a racemic mixture and a precursor to LY233053. [] It exhibits potent and selective NMDA receptor antagonist activity. []

Relevance: (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid is the racemic form of LY233053. [] Its resolution led to the identification of the more potent (-) enantiomer, which is LY233053. [] This compound highlights the importance of stereochemistry in determining the biological activity of NMDA receptor antagonists. []

Compound Description: This compound, (-)-1, is the active enantiomer of LY233053. [] It displays potent and selective antagonism at NMDA receptors, exceeding the activity of its (+) enantiomer. []

Relevance: LY235723 is the purified active enantiomer of LY233053. [] This emphasizes the significance of stereochemistry in the development of potent and selective NMDA receptor antagonists. []

Magnesium Sulfate (MgSO4)

Compound Description: MgSO4 is a non-competitive NMDA receptor antagonist. [] It is clinically used in the treatment of eclampsia and pre-eclampsia and has shown efficacy in certain types of epileptic seizures. []

Relevance: Although structurally unrelated to LY233053, MgSO4 represents a clinically relevant NMDA receptor antagonist. [] This highlights the therapeutic potential of targeting NMDA receptors, particularly in the context of epilepsy and neuroprotection. []

Felbamate

Compound Description: Felbamate is an anticonvulsant drug with multiple mechanisms of action, including weak NMDA receptor antagonism. [] It is used in the treatment of Lennox-Gastaut syndrome, a severe form of epilepsy. []

Relevance: Despite being a weak NMDA receptor antagonist compared to LY233053, Felbamate's clinical use in epilepsy demonstrates the potential therapeutic benefit of targeting NMDA receptors for managing seizures. []

Remacemide

Compound Description: Remacemide is a low-affinity NMDA receptor antagonist that was under clinical trials for epilepsy and stroke. []

Relevance: Similar to LY233053, Remacemide represents a compound investigated for its potential therapeutic benefits in neurological conditions. [] Its development underscores the interest in NMDA receptor antagonists for treating neurological disorders. []

ADCI

Compound Description: ADCI is an NMDA receptor antagonist that was under clinical investigation for treating epilepsy. []

Relevance: Similar to LY233053, ADCI represents a compound specifically designed and tested for its potential antiepileptic properties. [] This highlights the ongoing interest in developing NMDA receptor antagonists as therapeutic agents for neurological disorders. []

Properties

CAS Number

125546-04-5

Product Name

LY 233053

IUPAC Name

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1

InChI Key

FAAVTENFCLADRE-NTSWFWBYSA-N

SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

4-((2H-tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
4-(2H-tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid
LY 233053
LY 235723
LY-235723

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O

Isomeric SMILES

C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.